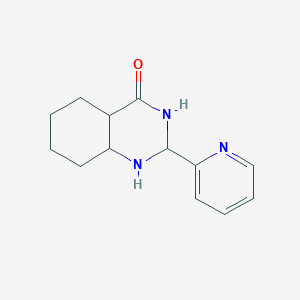
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique substitution pattern, offers interesting properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one typically involves the annulation of o-amino benzamides with appropriate halogenated reagents. One efficient approach is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free . This method is characterized by good functional group tolerance and easy operation.
Industrial Production Methods
Industrial production methods for quinazolinones, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and non-toxic reagents, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the halogenated positions .
Scientific Research Applications
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may also interact with cellular pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2-methyl-8H-quinazolin-4-one: Lacks the bromine substitution but shares similar core structure and properties.
8-bromo-2-methyl-8H-quinazolin-4-one: Similar to the target compound but without the fluorine substitution.
6-bromo-2-methyl-8H-quinazolin-4-one: Contains bromine but lacks the fluorine substitution.
Uniqueness
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H6BrFN2O |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrFN2O/c1-4-12-8-6(9(14)13-4)2-5(11)3-7(8)10/h2-3,7H,1H3 |
InChI Key |
BXHANUKPBYRBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC(=CC(C2=N1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12344064.png)


![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344096.png)

![2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B12344116.png)
![[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12344126.png)


![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)


![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)
